(4-tert-Butylphenyl)diphenylsulfonium triflate

Catalog No.
S780067
CAS No.
145612-66-4
M.F
C23H23F3O3S2
M. Wt
468.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-tert-Butylphenyl)diphenylsulfonium triflate

CAS Number

145612-66-4

Product Name

(4-tert-Butylphenyl)diphenylsulfonium triflate

IUPAC Name

(4-tert-butylphenyl)-diphenylsulfanium;trifluoromethanesulfonate

Molecular Formula

C23H23F3O3S2

Molecular Weight

468.6 g/mol

InChI

InChI=1S/C22H23S.CHF3O3S/c1-22(2,3)18-14-16-21(17-15-18)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20;2-1(3,4)8(5,6)7/h4-17H,1-3H3;(H,5,6,7)/q+1;/p-1

InChI Key

RLAWXWSZTKMPQQ-UHFFFAOYSA-M

SMILES

CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-]

Cationic Photoinitiator

Scientific Field: This application falls under the field of Photochemistry.

Summary of the Application: “(4-tert-Butylphenyl)diphenylsulfonium triflate” is used as a cationic photoinitiator . Photoinitiators are compounds that produce reactive species when exposed to radiation and are used to initiate a photochemical reaction.

Experimental Procedures: The specific experimental procedures can vary depending on the context of the photochemical reaction. Typically, the compound would be mixed with the reactants and the mixture would be exposed to a specific wavelength of light to initiate the reaction.

Results or Outcomes: The outcomes of these reactions can vary widely depending on the reactants used

Photoacid Generator

Scientific Field: This application is also in the field of Photochemistry.

Summary of the Application: “(4-tert-Butylphenyl)diphenylsulfonium triflate” is used as a photoacid generator . Photoacid generators (PAGs) are compounds that produce a proton (acid) when exposed to radiation.

Experimental Procedures: Similar to the photoinitiator application, the specific procedures can vary. Generally, the PAG would be mixed with the other reactants and the mixture would be exposed to light to generate the acid and initiate the reaction.

Results or Outcomes: The outcomes can vary depending on the reactants and the specific reaction being carried out. The generated acid can catalyze various reactions.

Self-Assembly & Contact Printing

Scientific Field: This application falls under the field of Material Science.

Summary of the Application: “(4-tert-Butylphenyl)diphenylsulfonium triflate” can be used in self-assembly and contact printing processes . These processes are often used in the fabrication of nanostructures and devices.

Experimental Procedures: The specific procedures can vary depending on the context. Generally, the compound would be applied to a substrate and then a patterned stamp would be pressed onto the substrate to transfer the pattern.

Results or Outcomes: The outcomes can vary depending on the specific process and the materials used. The compound can help to form well-defined patterns on the substrate.

Acid Catalyst

Scientific Field: This application is in the field of Organic Synthesis.

Summary of the Application: “(4-tert-Butylphenyl)diphenylsulfonium triflate” can be used as an acid catalyst in organic synthesis . It can mediate transformation reactions such as esterification and condensation .

(4-tert-Butylphenyl)diphenylsulfonium triflate is a chemical compound with the molecular formula C23H23F3O3S2C_{23}H_{23}F_{3}O_{3}S_{2} and a molecular weight of 468.55 g/mol. It is classified as a cationic photoinitiator and photoacid generator, commonly utilized in polymerization reactions initiated by light exposure. The compound possesses functional groups that allow it to engage in various

(4-tert-Butylphenyl)diphenylsulfonium triflate acts as a photoacid generator. When exposed to light, the S-C bond in the diphenylsulfonium cation weakens, leading to the release of a triflate Brønsted acid (CF3SO3H) []. This strong acid can then initiate various cationic polymerization reactions by protonating monomers, triggering chain growth [].

The specific mechanism of the photoinitiated reaction depends on the chosen monomer and reaction conditions.

Physical and Chemical Properties

Data on the specific physical and chemical properties of (4-tert-Butylphenyl)diphenylsulfonium triflate is scarce in scientific literature. However, related diarylsulfonium triflates are often reported to be white or light yellow solids with low solubility in water but good solubility in organic solvents [].

  • Oxidation: This compound can be oxidized when treated with strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
  • Reduction: It can undergo reduction using reducing agents such as lithium aluminum hydride, which may yield corresponding sulfonium salts.
  • Substitution: The triflate group can be substituted with various nucleophiles, allowing for the formation of different derivatives depending on the reaction conditions .

These reactions highlight the compound's versatility and its potential for generating a variety of products in synthetic chemistry.

While specific biological activity data for (4-tert-Butylphenyl)diphenylsulfonium triflate is limited, it has been classified as an irritant to skin and eyes, indicating potential toxicity in biological systems. Its role as a photoacid generator suggests it may influence biological processes where controlled acid generation is required. Research into its interactions within biological systems is ongoing, particularly concerning its applications in drug delivery systems .

The synthesis of (4-tert-Butylphenyl)diphenylsulfonium triflate involves several key steps:

  • Preparation of (4-tert-Butylphenyl) bromide: This is achieved by reacting tert-butylbenzene with bromine in the presence of a catalyst.
  • Formation of (4-tert-Butylphenyl)diphenylsulfonium bromide: The bromide is then reacted with diphenyl sulfide under acidic conditions to form the corresponding sulfonium bromide.
  • Conversion to triflate: Finally, treatment of the sulfonium bromide with trifluoromethanesulfonic acid yields (4-tert-Butylphenyl)diphenylsulfonium triflate .

This multi-step synthesis underscores the compound's complexity and the careful handling required during its preparation.

(4-tert-Butylphenyl)diphenylsulfonium triflate has diverse applications across various fields:

  • Chemistry: It serves as a cationic photoinitiator in polymerization reactions and as a photoacid generator in organic synthesis.
  • Biology: The compound is utilized in studies requiring controlled acid generation, which can be critical for certain biological assays.
  • Medicine: Research is exploring its potential use in drug delivery systems and other therapeutic applications.
  • Industry: It plays a role in producing advanced materials and coatings, particularly those requiring precise polymerization control .

Studies examining the interactions of (4-tert-Butylphenyl)diphenylsulfonium triflate focus on its behavior under UV irradiation. Upon exposure to light, it generates reactive species that facilitate polymerization processes, potentially enhancing the efficiency of reversible deactivation mechanisms in controlled radical polymerization techniques . Understanding these interactions is crucial for optimizing its use in various applications.

Several compounds share structural or functional similarities with (4-tert-Butylphenyl)diphenylsulfonium triflate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Diphenyliodonium triflateC13H12F3IO3SUsed as a photoinitiator; different cationic properties.
Benzoin methyl etherC15H16O3Functions as a photoinitiator but lacks sulfonium group.
Triarylsulfonium saltsVariesGeneral class of compounds used similarly but varies by substituents.

The uniqueness of (4-tert-Butylphenyl)diphenylsulfonium triflate lies in its specific structure that allows it to act effectively as both a photoinitiator and a photoacid generator, making it particularly useful in applications involving light-induced polymerization reactions .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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